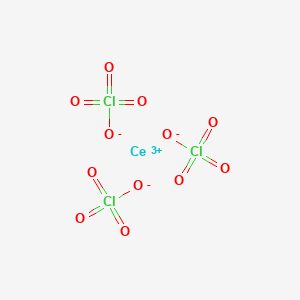

Cerium(3+) perchlorate

Vue d'ensemble

Description

Synthesis Analysis

- Dinuclear Complex Formation : A study by Ikeda-Ohno et al. (2012) found that primary aquo species of tetravalent cerium (Ce(IV)) in perchloric acid form a single oxo-bridging dinuclear complex, rather than a mononuclear one, as identified by extended X-ray absorption fine structure (EXAFS) spectroscopy combined with density functional theory (DFT) calculations (Ikeda-Ohno et al., 2012).

- Cerium(IV) Complexes : Buchler et al. (1986) described the synthesis of novel lanthanoid porphyrins, including cerium(IV) bis(octaethylporphyrinate) and dicerium(III) tris(octaethylporphyrinate), achieved by prolonged boiling of cerium(III) acetylacetonate and octaethylporphyrin (Buchler et al., 1986).

Molecular Structure Analysis

Cerium(3+) perchlorate's molecular structure can be analyzed in the context of the cerium ion's coordination environment and its interaction with perchlorate anions. Studies focusing on cerium's coordination chemistry provide insights into its molecular structure.

Chemical Reactions and Properties

- Fenton-like Reactions : Heckert et al. (2008) explored cerium's ability to catalyze Fenton-like reactions with hydrogen peroxide, revealing radical production and suggesting cerium's capability in redox-cycling with peroxide to generate damaging oxygen radicals (Heckert et al., 2008).

- Oxidation Reactions : The oxidation of cerium(III) to cerium(IV) using hot concentrated perchloric and sulfuric acids has been quantitatively demonstrated, with optimum conditions described by Knecht (1967) (Knecht, 1967).

Physical Properties Analysis

The physical properties of cerium(3+) perchlorate, such as its solubility, crystalline structure, and reactivity, are essential for understanding its behavior in various chemical contexts. These properties can be inferred from studies on similar cerium compounds.

Chemical Properties Analysis

- Cerium(IV) Oxidation of Organic Compounds : Cerium(IV) solutions, obtained by the oxidation of Ce(III) species, display potent oxidizing properties. The nature of the acid medium significantly influences the Ce(IV)/Ce(III) potential, as shown by Ho (1986) (Ho, 1986).

- Cerium Catalysts in Organic Transformations : Tsurugi and Mashima (2021) highlighted the catalytic application of cerium complexes, emphasizing the Ce(IV/III) redox couple and its role in organic transformations (Tsurugi & Mashima, 2021).

Applications De Recherche Scientifique

Spectrofluorimetric Determination : Cerium(3+) is determined via injection into a carrier stream of acids, including perchloric acid, and monitored for its native fluorescence. Cerium(4+) can also be determined similarly, showcasing the compound's utility in fluorescence-based analytical techniques (Al-Sowdani & Townsend, 1986).

Formation of Dinuclear Complexes : Tetravalent cerium (Ce(IV)) in perchloric acid forms a single oxo-bridging dinuclear complex, as identified through spectroscopy and computational methods (Ikeda-Ohno et al., 2012).

Oxidation to Cerium(IV) : Cerium(3+) can be quantitatively oxidized to Cerium(4+) using a mixture of hot concentrated perchloric and sulfuric acids, demonstrating its role in redox chemistry (Knecht, 1967).

Cerium(4+) Oxidation of Organic Compounds : Cerium(4+) solution obtained by oxidizing Ce(3+) with peroxodisulfate in nitric acid shows increased oxidation potential in higher perchloric acid concentrations, illustrating its significance in organic oxidation reactions (Ho, 1986).

X-Ray and NMR Study : Structural information about the complex formation between Cerium and Perchlorate group and ClO-4 - H2O interactions were obtained via X-ray scattering and NMR spectroscopy (Caminiti et al., 1988).

Cerium(4+)-Induced Decarboxylation : Cerium(4+) induces electron transfer in certain complexes, leading to carbon–carbon bond fission and illustrating its potential in studying reaction mechanisms (Subramani & Srinivasan, 1988).

Electron Transfer Reaction Study : The electron transfer reaction between Cerium(3+) and Cerium(4+) in perchloric acid was studied to understand the nature of the ionic species in solution (Parchen & Duke, 1955).

Coulometric Determinations : Electrochemically generating Cerium(4+) in solutions of sodium perchlorate in acetic acid and determining reducing substances with the oxidant, demonstrating its analytical application in redox chemistry (Pastor & Ciric, 1984).

Solvent Extraction Studies : Solvent extraction of Cerium(3+) ion with certain reagents from perchloric acid solution was investigated, highlighting its use in separation processes (Yu & Zheng, 1985).

Fenton-Like Reaction Catalysis : Cerium metal catalyzes a Fenton-like reaction with hydrogen peroxide, indicating its potential in environmental and biochemical applications (Heckert, Seal, & Self, 2008).

Kinetic and Mechanistic Investigations : Studies on the oxidation of substrates using Cerium(4+) as an oxidant in perchloric acid medium, contributing to understanding reaction kinetics and mechanisms (Bellakki, Mahesh, & Nandibewoor, 2006).

Stabilisation and Measurement of Stability Constants : The stability constants of fluoride complexes of Cerium(4+) in perchloric acid medium were measured, showcasing its role in coordination chemistry (Sawant et al., 1996).

Mécanisme D'action

Target of Action

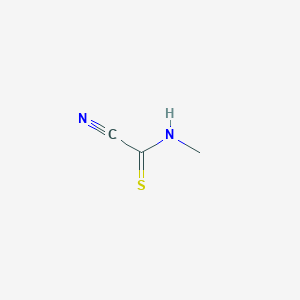

Cerium(3+) perchlorate, also known as cerium(3+);triperchlorate, primarily targets formamidine derivatives . It is used as a catalyst in organic chemistry for the determination of strontium and for cerimetry .

Mode of Action

The compound interacts with its targets through a process of oxidation . The kinetics of oxidation of formamidine derivatives by cerium(IV) has been investigated in aqueous perchlorate solutions . The reaction exhibited a first-order kinetics with respect to [Ce (IV)], whereas the order with respect to [formamidine derivative] was found to be less than unity . The plausible oxidation mechanism involves the formation of an intermediate complex between the formamidine substrate and the kinetically active species of cerium(IV) in a pre-equilibrium step which decomposes in the slow step to give a free radical derived from the substrate and Ce (III) .

Biochemical Pathways

The biochemical pathways affected by Cerium(3+) perchlorate involve the oxidation of dicarboxylic acids . This process is part of the Belousov–Zhabotinsky oscillating reaction (BZ reaction) catalyzed by cerium ions . The reaction involves two parallel pathways, for which two different cerium(IV)–oxalate intermediate complexes were identified and characterized .

Pharmacokinetics

The reaction rate was found to be unaffected by increasing either ionic strength or dielectric constant of the medium . This suggests that the compound’s ADME properties and bioavailability may be influenced by these factors.

Result of Action

The result of the action of Cerium(3+) perchlorate is the formation of cerium(IV) dioxide . The thermal decomposition of cerium(III) perchlorate hydrate at 460°C leads to the formation of nanocrystalline cerium dioxide with a particle size of 13 nm .

Action Environment

The action of Cerium(3+) perchlorate is influenced by environmental factors such as temperature and ionic strength . The reaction rate was found to be unaffected by increasing either ionic strength or dielectric constant of the medium . Furthermore, the thermal decomposition of cerium(III) perchlorate hydrate at 460°C leads to the formation of nanocrystalline cerium dioxide .

Safety and Hazards

Orientations Futures

Future research directions for Cerium(3+) perchlorate could involve further development of La-based adsorbents for phosphate removal and recovery, direct comparisons among La compounds using more complex matrices such as wastewater and river water, and more pilot-scale studies involving La-based adsorbents . More detailed information about the future directions can be found in the referenced papers .

Propriétés

IUPAC Name |

cerium(3+);triperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.3ClHO4/c;3*2-1(3,4)5/h;3*(H,2,3,4,5)/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBTWTBUIINKRU-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ce+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeCl3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70890738 | |

| Record name | Perchloric acid, cerium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexahydrate: White crystals; [MSDSonline] | |

| Record name | Cerous perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9112 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Cerium(3+) perchlorate | |

CAS RN |

14017-47-1 | |

| Record name | Perchloric acid, cerium(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014017471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, cerium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cerium(3+) perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B77712.png)